Acide (6-(azépan-1-yl)pyridin-3-yl)boronique

Vue d'ensemble

Description

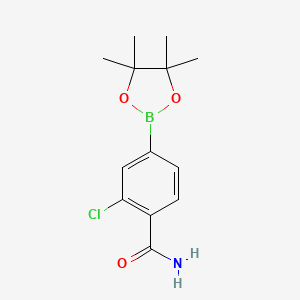

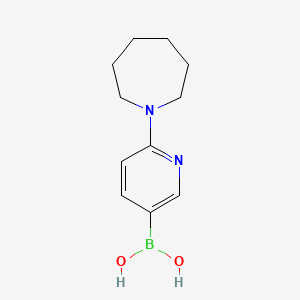

“(6-(Azepan-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H17BN2O2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOB(O)c1ccc(nc1)N2CCCCC2 . The InChI code for this compound is 1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 . Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 220.08 . It should be stored in a freezer .Applications De Recherche Scientifique

- Application: L'acide (6-(azépan-1-yl)pyridin-3-yl)boronique sert de réactif précieux au bore dans les réactions de couplage de Suzuki–Miyaura. Ses conditions de réaction douces, sa tolérance aux groupes fonctionnels et sa transmétallation rapide avec les complexes de palladium en font un choix attrayant pour la synthèse de molécules organiques complexes .

- Recherche: De nouveaux dérivés substitués de la N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide, y compris ceux contenant de l'this compound, ont été conçus et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra .

Couplage de Suzuki–Miyaura

Agents antituberculeux

Sonde de fluorescence

En résumé, l'this compound joue un rôle polyvalent dans divers domaines scientifiques, de la chimie synthétique à la recherche sur les maladies. Sa polyvalence et ses interactions spécifiques en font un composé intéressant pour une exploration plus approfondie . Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.

Mode of Action

The mode of action of 6-(Azepan-1-yl)pyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Given its role in suzuki-miyaura cross-coupling reactions, it can be inferred that it participates in pathways involving the formation of carbon-carbon bonds .

Result of Action

The result of the action of 6-(Azepan-1-yl)pyridine-3-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of 6-(Azepan-1-yl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst, and the temperature . Additionally, the stability of the compound may be influenced by storage conditions .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6APBA in lab experiments include its low cost, its availability in a variety of forms, and its ability to form a reversible boronate ester with a variety of organic molecules. Additionally, 6APBA is non-toxic and is rapidly metabolized in the body.

The limitations of using 6APBA in lab experiments include its low solubility in water and its limited availability in some regions. Additionally, 6APBA is sensitive to air and light and must be stored in a cool, dry place.

Orientations Futures

The future directions for 6APBA include further research into its biochemical and physiological effects, as well as its potential applications in medicine and materials science. Additionally, further research into the synthesis of 6APBA and its derivatives is needed in order to optimize the efficiency of the reaction and to develop new methods for its synthesis. Finally, research into the use of 6APBA as a ligand for transition metal catalysts is needed in order to develop new catalysts for a variety of chemical reactions.

Méthodes De Synthèse

6APBA can be synthesized through a variety of methods, including the reaction of pyridine-3-boronic acid with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in the presence of a polar aprotic solvent, such as dimethyl sulfoxide. The reaction produces a mixture of the desired 6APBA and the byproduct pyridine-3-boronic acid. The mixture can then be purified by column chromatography to obtain the desired 6APBA.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can interact with proteins that have exposed hydroxyl groups, influencing their function and stability .

Cellular Effects

The effects of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting specific enzymes within this pathway, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can alter gene expression patterns and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by binding to the active site serine residue, thereby preventing substrate access . Additionally, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Propriétés

IUPAC Name |

[6-(azepan-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQGUMHHNOVNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716560 | |

| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227612-21-6 | |

| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)